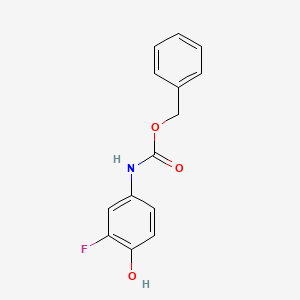
benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate
Descripción general
Descripción
Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a fluoro-substituted phenyl ring, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-fluoro-4-hydroxyaniline. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl carbamates.
Aplicaciones Científicas De Investigación
Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. The fluoro and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, enhancing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl N-(2-fluoro-5-hydroxyphenyl)carbamate
- Benzyl N-(4-fluoro-3-hydroxyphenyl)carbamate
- Benzyl N-(3-chloro-4-hydroxyphenyl)carbamate
Uniqueness
Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate is unique due to the specific positioning of the fluoro and hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluoro group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for pharmaceutical development.
Propiedades
IUPAC Name |
benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c15-12-8-11(6-7-13(12)17)16-14(18)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFRFOBKURFOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














